N-(3-fluoro-5-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
Description
N-(3-fluoro-5-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is a synthetic compound characterized by the presence of a fluorinated aromatic ring and a pyrrolidine moiety
Properties
IUPAC Name |
N-(3-fluoro-5-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O/c1-12-8-13(17)10-14(9-12)18-16(21)20-7-4-15(11-20)19-5-2-3-6-19/h8-10,15H,2-7,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQYJENKKMQAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NC(=O)N2CCC(C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-5-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide typically involves the reaction of 3-fluoro-5-methylaniline with pyrrolidine derivatives under controlled conditions. The reaction is often facilitated by the use of coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases like diisopropylethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-5-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(3-fluoro-5-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(3-fluoro-5-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to modulation of biological pathways and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-difluorophenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
- N-(3,5-bis(trifluoromethyl)phenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
Uniqueness
N-(3-fluoro-5-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
